Cas no 2214-70-2 (N-methyl-4,5-dihydro-1,3-oxazol-2-amine)

N-methyl-4,5-dihydro-1,3-oxazol-2-amine Chemical and Physical Properties
Names and Identifiers
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- 2-Oxazolamine, 4,5-dihydro-N-methyl-
- N-methyl-4,5-dihydro-1,3-oxazol-2-amine
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- MDL: MFCD22194554
- Inchi: 1S/C4H8N2O/c1-5-4-6-2-3-7-4/h2-3H2,1H3,(H,5,6)
- InChI Key: GQVNTZNZAGYMPA-UHFFFAOYSA-N
- SMILES: O1CCN=C1NC
N-methyl-4,5-dihydro-1,3-oxazol-2-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-263048-1g |
N-methyl-4,5-dihydro-1,3-oxazol-2-amine |
2214-70-2 | 95% | 1g |
$743.0 | 2023-09-14 | |
Enamine | EN300-263048-0.5g |
N-methyl-4,5-dihydro-1,3-oxazol-2-amine |
2214-70-2 | 95% | 0.5g |
$579.0 | 2024-06-18 | |
Enamine | EN300-263048-10.0g |
N-methyl-4,5-dihydro-1,3-oxazol-2-amine |
2214-70-2 | 95% | 10.0g |
$3191.0 | 2024-06-18 | |
Enamine | EN300-263048-0.05g |
N-methyl-4,5-dihydro-1,3-oxazol-2-amine |
2214-70-2 | 95% | 0.05g |
$174.0 | 2024-06-18 | |
Enamine | EN300-263048-0.25g |
N-methyl-4,5-dihydro-1,3-oxazol-2-amine |
2214-70-2 | 95% | 0.25g |
$367.0 | 2024-06-18 | |
Aaron | AR01C601-2.5g |
N-methyl-4,5-dihydro-1,3-oxazol-2-amine |
2214-70-2 | 95% | 2.5g |
$2025.00 | 2025-02-11 | |
Aaron | AR01C601-10g |
N-methyl-4,5-dihydro-1,3-oxazol-2-amine |
2214-70-2 | 95% | 10g |
$4413.00 | 2023-12-14 | |
Enamine | EN300-263048-5g |
N-methyl-4,5-dihydro-1,3-oxazol-2-amine |
2214-70-2 | 95% | 5g |
$2152.0 | 2023-09-14 | |
Aaron | AR01C601-500mg |
N-methyl-4,5-dihydro-1,3-oxazol-2-amine |
2214-70-2 | 95% | 500mg |
$822.00 | 2025-02-11 | |
A2B Chem LLC | AW46165-250mg |
N-methyl-4,5-dihydro-1,3-oxazol-2-amine |
2214-70-2 | 95% | 250mg |
$422.00 | 2024-04-20 |
N-methyl-4,5-dihydro-1,3-oxazol-2-amine Related Literature
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Xuejiao Cao,Nikita Joseph,Matt Jellicoe,Ahmed Hussein Mohammed Al-Antaki,Xuan Luo,Dongxiao Su,Colin Raston Food Funct., 2021,12, 1087-1096
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Anton Ivanov,Sebastian Boldt,Zaib un Nisa,Syed Jawad Ali Shah,Alexander Villinger,Gyula Schneider,János Wölfling,Jamshed Iqbal RSC Adv., 2016,6, 11118-11127
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Niklas Helle,Tim Raeker,Juergen Grotemeyer Phys. Chem. Chem. Phys., 2022,24, 2412-2423
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Sofie Van Damme,Patrick Bultinck,Venkatesan Subramanian Phys. Chem. Chem. Phys., 2012,14, 15135-15144
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Guido Verniest,Karel Piron,Eva Van Hende,Jan Willem Thuring,Gregor Macdonald,Frederik Deroose,Norbert De Kimpe Org. Biomol. Chem., 2010,8, 2509-2512
Additional information on N-methyl-4,5-dihydro-1,3-oxazol-2-amine
N-Methyl-4,5-Dihydro-1,3-Oxazol-2-Amine: A Comprehensive Overview
N-Methyl-4,5-dihydro-1,3-oxazol-2-amine, also known by its CAS number 221470, is a versatile compound with significant applications in various fields of chemistry and materials science. This compound belongs to the class of oxazoline derivatives, which have gained considerable attention due to their unique properties and potential uses in drug development, polymer synthesis, and catalysis. The structure of N-methyl-4,5-dihydro-1,3-oxazol is characterized by a five-membered ring containing two oxygen atoms and one nitrogen atom, with a methyl group attached to the nitrogen atom. This configuration imparts the compound with both nucleophilic and basic properties, making it highly reactive in various chemical transformations.
Recent studies have highlighted the importance of oxazoline derivatives like N-methyl-4,5-dihydro in the development of new pharmaceutical agents. For instance, researchers have explored the use of this compound as a building block for creating bioactive molecules with potential applications in cancer therapy. The ability of N-methyl oxazol to form stable complexes with metal ions has also been leveraged in the design of coordination polymers and metallo-drugs. These advancements underscore the growing interest in understanding the chemical behavior and reactivity of this compound.
In addition to its role in drug discovery, CAS 221470 has found applications in polymer chemistry. The compound's ability to undergo ring-opening polymerization under specific conditions has led to the synthesis of novel polyoxazolines with tailored properties. These polymers exhibit excellent biocompatibility and tunable degradation profiles, making them ideal candidates for use in biomedical applications such as drug delivery systems and tissue engineering scaffolds. Recent research has focused on optimizing the polymerization conditions to achieve higher molecular weights and improved mechanical properties.
The synthesis of N-methyl oxazol typically involves a multi-step process that includes nucleophilic substitution and cyclization reactions. One common approach involves the reaction of an appropriate amine with an aldehyde or ketone derivative under acidic or basic conditions. The resulting intermediate is then subjected to cyclization to form the oxazoline ring. Recent advancements in catalytic methods have enabled more efficient and selective syntheses of this compound, reducing production costs and improving yield.
From an environmental perspective, there is growing interest in understanding the fate and toxicity of CAS 221470 in natural systems. Studies have shown that the compound undergoes rapid biodegradation under aerobic conditions, minimizing its environmental impact. However, further research is needed to assess its long-term effects on aquatic ecosystems and soil microbiota.
In conclusion, N-methyl-4,5-dihydro stands out as a valuable compound with diverse applications across multiple disciplines. Its unique chemical properties and reactivity continue to drive innovative research efforts aimed at unlocking its full potential. As new findings emerge from ongoing studies, this compound is expected to play an increasingly important role in advancing both scientific knowledge and practical applications.
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